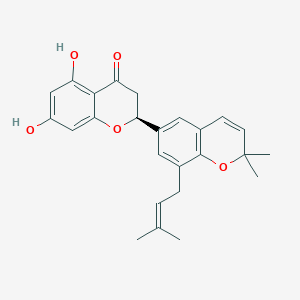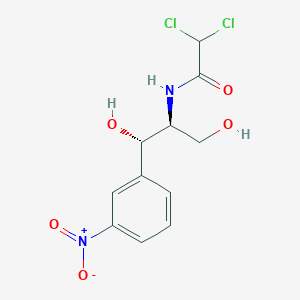
Diethyl butylmalonate
描述
丁基丙二酸二乙酯是一种有机化合物,分子式为C11H20O4。它是丙二酸的二乙酯,以其在有机合成中的应用而闻名。该化合物以无色液体形式和苹果般的香气为特征。它被用于化学、生物学、医药和工业等各个领域 .
准备方法
合成路线和反应条件
丁基丙二酸二乙酯可以通过丙二酸二乙酯的烷基化合成。该过程涉及以下步骤 :
乙醇钠的制备: 钠与乙醇反应生成乙醇钠。
丙二酸二乙酯钠盐的形成: 丙二酸二乙酯加入乙醇钠中,形成丙二酸二乙酯钠盐。
烷基化: 溴丁烷加入丙二酸二乙酯钠盐中,通过烷基化反应形成丁基丙二酸二乙酯。
工业生产方法
丁基丙二酸二乙酯的工业生产遵循类似的步骤,但规模更大。该过程确保高产率和高纯度,满足医药和其他应用所需的标准 .
化学反应分析
反应类型
丁基丙二酸二乙酯会发生各种化学反应,包括:
烷基化: 该化合物可以进一步烷基化形成更复杂的分子。
水解: 它可以水解生成丙二酸。
缩合: 它参与缩合反应形成更大的分子。
常见的试剂和条件
烷基化: 通常使用乙醇钠和溴丁烷。
水解: 可以使用酸性或碱性条件进行水解。
缩合: 根据所需产物,可以使用各种催化剂和试剂。
主要形成的产物
烷基化: 更复杂的酯。
水解: 丙二酸。
科学研究应用
化学: 它用作有机合成中的试剂,尤其是在形成碳-碳键方面。
生物学: 它是各种生物活性化合物的先驱。
医药: 它用于合成药物,包括解热镇痛药。
工业: 它用于生产染料、香料和其他工业化学品。
作用机制
丁基丙二酸二乙酯的作用机制涉及它作为亲核试剂的能力。该化合物的中心亚甲基(CH2)略带酸性且富含电子,使其能够参与各种有机反应 :
去质子化: 强碱去质子化α-碳,形成共振稳定的碳负离子。
亲核进攻: 碳负离子进攻亲电中心,导致形成新的碳-碳键。
相似化合物的比较
类似化合物
丙二酸二乙酯: 丙二酸的二乙酯,在类似的应用中使用。
丙二酸二甲酯: 丙二酸的二甲酯,也用于有机合成。
丙二酸: 丁基丙二酸二乙酯的母酸。
独特性
丁基丙二酸二乙酯由于其特定的结构而具有独特性,这使其能够参与广泛的反应。与丙二酸二乙酯和丙二酸二甲酯相比,它的丁基提供了额外的反应性,使其成为有机合成中宝贵的试剂 .
属性
IUPAC Name |
diethyl 2-butylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFNBGRHCUORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157895 | |
| Record name | Diethyl butylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-08-4 | |
| Record name | 1,3-Diethyl 2-butylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl butylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl butylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl butylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl butylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL BUTYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYY2Q744WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the volatility of Diethyl butylmalonate and its application in insect attractants?
A1: this compound was found to effectively inhibit the crystallization of Trimedlure isomers. [] While this improved the volatility and longevity of the attractant blend, it unfortunately decreased its attractiveness to the Mediterranean fruit fly. [] This suggests a complex interplay between the physical properties of the attractant components and their biological activity.
Q2: Can this compound be used as a starting material in organic synthesis?
A2: Yes, this compound serves as a versatile starting material in organic synthesis. For example, it can be used to synthesize (R)-2-Butyl-3-hydroxypropionic acid in a two-step process. [] This highlights the compound's utility in constructing more complex molecules.
Q3: How does this compound react in free-radical addition reactions?
A3: this compound participates in free-radical induced addition reactions with alkenes like oct-1-ene. [] This reaction leads to the alkylation of the compound at the activated methylene group. [] This reactivity makes this compound a useful building block for synthesizing molecules with extended carbon chains.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)






![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
